Cas no 1807168-06-4 (Methyl 2-chloro-4-cyano-3-mercaptophenylacetate)
Methyl 2-chloro-4-cyano-3-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloro-4-cyano-3-mercaptophenylacetate
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- Inchi: 1S/C10H8ClNO2S/c1-14-8(13)4-6-2-3-7(5-12)10(15)9(6)11/h2-3,15H,4H2,1H3
- InChI Key: MFIOIPXQCMUEBM-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C#N)C=CC=1CC(=O)OC)S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 2.2
- Topological Polar Surface Area: 51.1
Methyl 2-chloro-4-cyano-3-mercaptophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005658-1g |
Methyl 2-chloro-4-cyano-3-mercaptophenylacetate |
1807168-06-4 | 97% | 1g |
1,549.60 USD | 2021-06-22 |
Methyl 2-chloro-4-cyano-3-mercaptophenylacetate Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Methyl 2-chloro-4-cyano-3-mercaptophenylacetate
Methyl 2-chloro-4-cyano-3-mercaptophenylacetate (CAS No. 1807168-06-4): A Comprehensive Overview
Methyl 2-chloro-4-cyano-3-mercaptophenylacetate (CAS No. 1807168-06-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel therapeutic agents and agrochemicals. Its molecular structure, featuring a chloro substituent, a cyano group, and a mercaptophenylacetate moiety, makes it a versatile intermediate for synthetic chemistry.
The chemical properties of Methyl 2-chloro-4-cyano-3-mercaptophenylacetate are influenced by its functional groups, which include the electron-withdrawing effects of the chloro and cyano groups, as well as the nucleophilic nature of the thiol group. These characteristics make it an attractive candidate for further derivatization and functionalization, enabling the synthesis of complex molecules with tailored biological activities.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the phenylacetate scaffold. The presence of both electrophilic and nucleophilic centers in Methyl 2-chloro-4-cyano-3-mercaptophenylacetate allows for diverse chemical transformations, making it a valuable building block for drug discovery. For instance, the compound can undergo nucleophilic substitution reactions to introduce new functional groups, or it can be used in cross-coupling reactions to form carbon-carbon bonds essential for constructing more complex molecular architectures.
One of the most compelling aspects of Methyl 2-chloro-4-cyano-3-mercaptophenylacetate is its potential role in the development of antimicrobial agents. The combination of a thiol group and other electron-deficient moieties suggests that this compound may exhibit inhibitory activity against various microbial pathogens. Current research is focused on evaluating its efficacy against bacteria and fungi, with preliminary studies indicating promising results. The thiol group, in particular, is known to participate in disulfide bond formation and redox reactions, which are critical mechanisms in microbial physiology.
The agrochemical industry has also shown interest in this compound due to its structural similarity to known herbicides and fungicides. The presence of a phenylacetate moiety is often associated with biological activity against plants, making Methyl 2-chloro-4-cyano-3-mercaptophenylacetate a potential candidate for developing new crop protection agents. Further investigation into its mode of action and environmental impact is necessary to determine its suitability for agricultural applications.
Synthetic methodologies for preparing Methyl 2-chloro-4-cyano-3-mercaptophenylacetate have been optimized to ensure high yields and purity. The synthesis typically involves multi-step reactions starting from readily available precursors such as chlorobenzene derivatives. Advanced techniques like palladium-catalyzed cross-coupling reactions have been employed to introduce the desired functional groups with high precision. These synthetic approaches not only highlight the versatility of Methyl 2-chloro-4-cyano-3-mercaptophenylacetate but also demonstrate its feasibility for large-scale production.
The safety profile of Methyl 2-chloro-4-cyano-3-mercaptophenylacetate is another critical consideration in its application. While preliminary toxicological studies suggest that it exhibits low acute toxicity, further research is needed to assess long-term exposure risks. Standard safety protocols should be followed during handling and storage to minimize any potential hazards. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In conclusion, Methyl 2-chloro-4-cyano-3-mercaptophenylacetate (CAS No. 1807168-06-4) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an excellent candidate for further research and development. As our understanding of its properties and applications continues to grow, this compound is likely to play an increasingly important role in advancing chemical science and innovation.
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